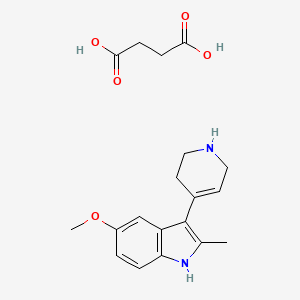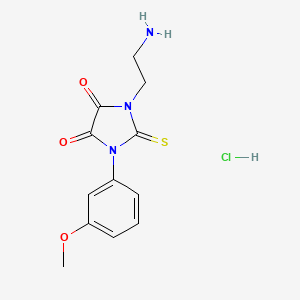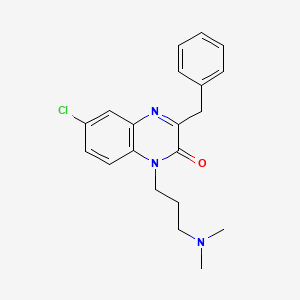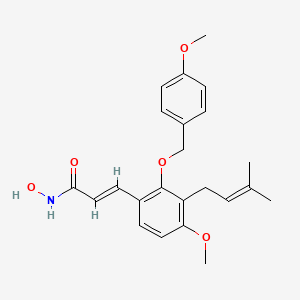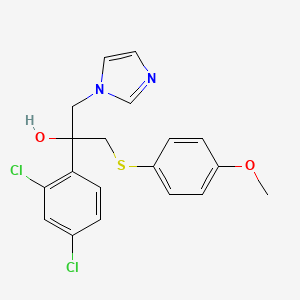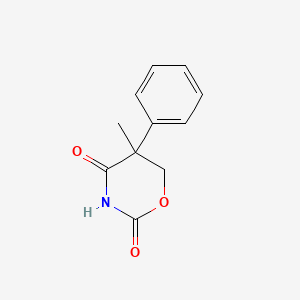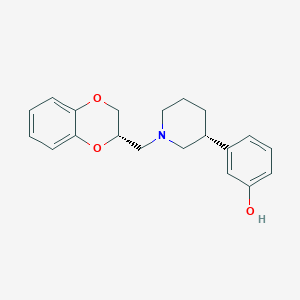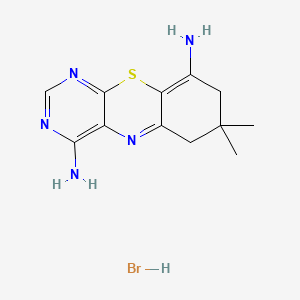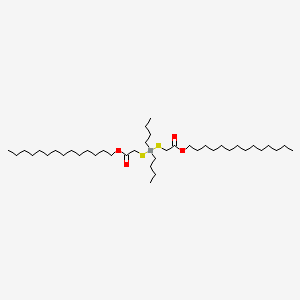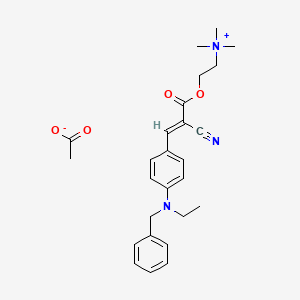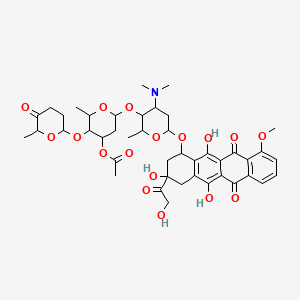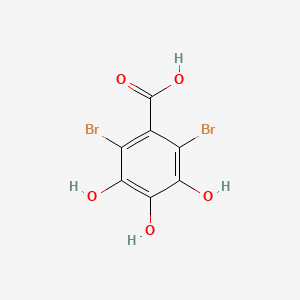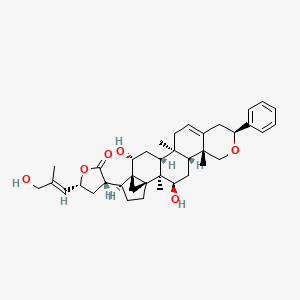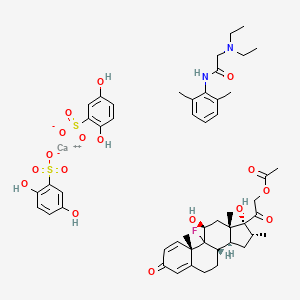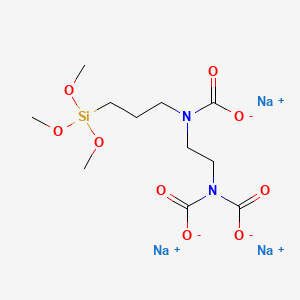
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt is a complex chemical compound with a unique structure that includes oxygen, nitrogen, silicon, and sodium atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt involves multiple steps. One common method includes the reaction of appropriate silane precursors with diaza compounds under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 10-Oxa-2,5-diaza-9-silaundecanoic acid, 2,5-dicarboxy-9,9-dimethoxy-, sodium salt
- 3,3-Dimethoxy-2-Oxa-7,10-Diaza-3-Siladodecan-12-Amine
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various scientific fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
71808-67-8 |
|---|---|
Fórmula molecular |
C11H19N2Na3O9Si |
Peso molecular |
420.33 g/mol |
Nombre IUPAC |
trisodium;N-carboxylato-N-[2-[carboxylato(3-trimethoxysilylpropyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O9Si.3Na/c1-20-23(21-2,22-3)8-4-5-12(9(14)15)6-7-13(10(16)17)11(18)19;;;/h4-8H2,1-3H3,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
Clave InChI |
ROKNGIPGMZTRHW-UHFFFAOYSA-K |
SMILES canónico |
CO[Si](CCCN(CCN(C(=O)[O-])C(=O)[O-])C(=O)[O-])(OC)OC.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


